![molecular formula C22H15ClN2OS B2858429 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 425412-14-2](/img/structure/B2858429.png)

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a compound that has been studied for its potential pharmaceutical applications . It has shown good antiproliferative activity against various types of cancers .

Synthesis Analysis

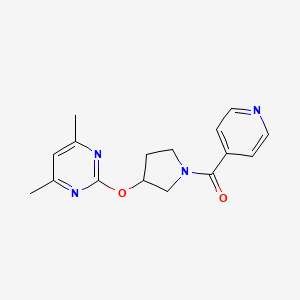

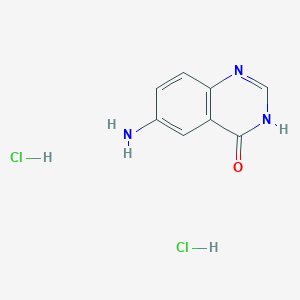

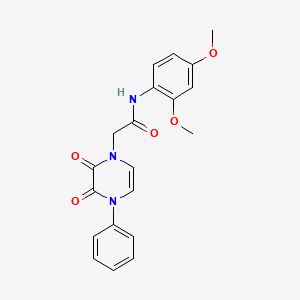

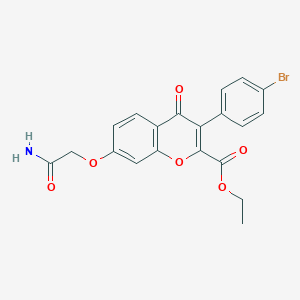

The synthesis of similar compounds has been described in the literature . The process typically involves several steps, including the use of dry ethanol, KSCN, HCl, bromine in glacial acetic acid, and other reagents .Molecular Structure Analysis

The molecular structure of “2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” consists of a thiazole ring attached to a phenyl group . The compound has a molecular weight of 282.75 g/mol .Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis . For example, it has been refluxed with 1-(2-chloro ethyl) piperidine at 80 °C for 8–10 hours .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.75 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 282.0229765 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide: has shown potential in various therapeutic areas due to its structural similarity to bioactive indole and thiazole derivatives. Indole derivatives are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial activities . Similarly, thiazole derivatives exhibit a wide range of biological activities, including antibacterial , antifungal , anti-inflammatory , and antitumor effects . The presence of a chlorine atom can enhance the antimicrobial efficacy, as seen in certain chlorine derivatives .

Herbicide Development

The compound’s structural components, particularly the thiazole ring, are of interest in the development of herbicides. Thiazole derivatives have been explored for their potential use in agriculture, with some showing promising results as herbicides . The chloro and phenyl groups may contribute to the compound’s ability to inhibit plant growth, making it a candidate for further research in this field.

Colorant Production

While direct references to the use of this specific compound in colorant production were not found, related structures with thiazole and indole moieties have been utilized in dye synthesis. These heterocyclic compounds can provide a variety of hues and are valuable in the development of new colorants .

Dye Applications

Similar to colorants, dyes also benefit from the properties of thiazole derivatives. The compound’s structure could potentially be modified to create dyes with specific properties for use in textiles, inks, and other materials .

Polymer Additives

Thiazole derivatives are known to enhance the properties of polymers, acting as additives that can improve durability, stability, and resistance to degradation. The compound could be investigated for its potential as a polymer additive, contributing to the development of high-performance materials .

Organic Synthesis

In organic synthesis, the compound could serve as a building block for more complex molecules. Its reactive sites, such as the chloro group and the thiazole ring, allow for various chemical transformations, making it a versatile reagent in the synthesis of a wide range of organic compounds .

Direcciones Futuras

Thiazole derivatives, including “2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further elucidating the compound’s mechanism of action and potential therapeutic applications.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been reported to induce various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

The properties of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .

Propiedades

IUPAC Name |

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRWDQLCOIVLLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)

![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)

![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)

![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)